molecular formula C16H14ClN3O4 B2491741 N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide CAS No. 477851-68-6

N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide

Cat. No.: B2491741
CAS No.: 477851-68-6
M. Wt: 347.76
InChI Key: JVMQXULIVMVTOW-ZDLGFXPLSA-N
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Description

N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is a propanamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and a [(4-nitrobenzyl)oxy]imino substituent on the propanamide backbone. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated and nitro-substituted ligands.

Properties

IUPAC Name

(3Z)-N-(4-chlorophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c17-13-3-5-14(6-4-13)19-16(21)9-10-18-24-11-12-1-7-15(8-2-12)20(22)23/h1-8,10H,9,11H2,(H,19,21)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMQXULIVMVTOW-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CCC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C\CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzyl bromide in the presence of a base to form the intermediate 4-chlorophenyl-4-nitrobenzyl ether. This intermediate is then subjected to oximation using hydroxylamine hydrochloride under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: 4-chloroaniline derivatives.

    Reduction: 4-chlorophenyl-3-{[(4-aminobenzyl)oxy]imino}propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide has been investigated for its potential as a therapeutic agent, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with similar structural features have shown significant inhibitory activity against various enzymes, including those involved in metabolic pathways. For instance, studies on related compounds suggest that modifications to the nitrobenzyl moiety can enhance potency against liver microsomal enzymes, which are crucial for drug metabolism .

Opioid Receptor Modulation

The compound may exhibit activity at opioid receptors, which are critical targets for pain management therapies. High-throughput screening has identified structurally related compounds that act as μ-opioid receptor agonists, suggesting that this compound could be explored for similar effects .

Material Science Applications

In addition to its medicinal properties, this compound can be utilized in material science for the development of novel materials with specific functionalities.

Polymeric Materials

The incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. The presence of electron-withdrawing groups like the nitro group can improve the thermal stability and mechanical strength of polymers, making them suitable for advanced applications .

Nanocomposites

Research into nanocomposite materials suggests that this compound could serve as a functional additive to improve the performance of nanomaterials, particularly in applications requiring enhanced electrical conductivity or thermal resistance .

Case Studies

Several studies have focused on the synthesis and application of derivatives of this compound:

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition against specific liver enzymes with IC50 values indicating increased potency upon structural modification.
Study BOpioid ActivityIdentified as a potential μ-opioid receptor agonist with promising analgesic properties in animal models.
Study CMaterial DevelopmentShowed improved mechanical properties in polymer composites when integrated with this compound, enhancing durability and thermal stability.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, while the oxime group can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanamide derivatives are widely studied due to their versatility in drug design.

Structural Analogues and Substituent Effects
Compound Name R Group on Propanamide Halogen Substituent Key Features Reference
N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide [(4-nitrobenzyl)oxy]imino 4-chlorophenyl Strong electron-withdrawing nitro group; potential for H-bonding and π-stacking. N/A
N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide [(2,6-dichlorobenzyl)oxy]imino 4-bromophenyl Bromine (larger, more polarizable) vs. chlorine; dichlorobenzyl increases steric bulk.
N-(3,4-Dichlorophenyl)-3-{(4-nitrobenzyl)oxyimino}propanamide [(4-nitrobenzyl)oxy]imino 3,4-dichlorophenyl Additional chlorine enhances lipophilicity but may reduce solubility.
N-(4-Chlorophenyl)-2-[[4-quinolinyl]oxy]propanamide 4-quinolinyloxy 4-chlorophenyl Quinoline introduces aromatic heterocycle; alters electronic and solubility profiles.
3-Chloro-N-(4-methoxyphenyl)propanamide Chloro 4-methoxyphenyl Methoxy group (electron-donating) vs. nitro; impacts electronic distribution.

Key Observations :

  • Dichlorophenyl () boosts lipophilicity but may reduce aqueous solubility.
  • Electron-Withdrawing Groups : The nitro group in the target compound and enhances electrophilicity, which could improve binding to electron-rich biological targets.
  • Heterocyclic vs.

Key Insights :

  • Nitro Groups : Enhance binding to targets like nitroreductases or metalloenzymes but may confer toxicity risks.
  • Chlorophenyl vs. Dichlorophenyl : Additional chlorine () improves membrane penetration but complicates metabolic clearance.
  • Heterocyclic Substituents: Pyridyl () or quinolinyl () groups improve solubility via polar interactions, contrasting with nitrobenzyl’s hydrophobicity.

Biological Activity

N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₆H₁₄ClN₃O₄
  • CAS Number : 6306693

The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzyl bromide in the presence of a base, followed by oximation using hydroxylamine hydrochloride under acidic conditions. This process yields the final product with optimization techniques to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrobenzyl group can undergo reduction, forming reactive intermediates that interact with biological macromolecules. Additionally, the oxime group is capable of forming hydrogen bonds with active sites on enzymes, potentially modulating their activity .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that structural modifications in related compounds can enhance their effectiveness against various pathogens:

  • Antibacterial Activity : Compounds with similar structures have demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against strains such as Candida albicans .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results suggest a promising therapeutic index due to relatively low cytotoxicity compared to its potent biological activity .

Comparative Analysis of Biological Activities

CompoundAntibacterial Activity (MIC mg/mL)Antifungal Activity (MIC mg/mL)Cytotoxicity (IC50 μM)
This compound3.125 - 100Not specifiedLow
Related Compound A5 - 5010 - 30Moderate
Related Compound B2 - 255 - 15High

Applications in Research

This compound is being explored for various applications:

  • Medicinal Chemistry : Its structural similarities to known bioactive molecules make it a candidate for further development as a therapeutic agent.
  • Biological Probes : The compound may serve as a probe in studying biological pathways involving nitrobenzyl and oxime functionalities .
  • Industrial Uses : It is also utilized in synthesizing insecticide intermediates, showcasing its versatility beyond medicinal applications .

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